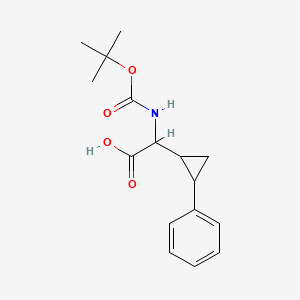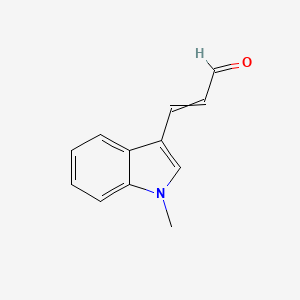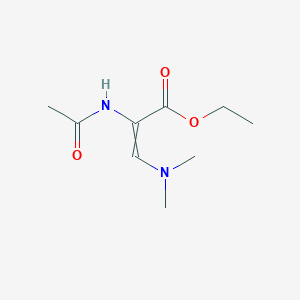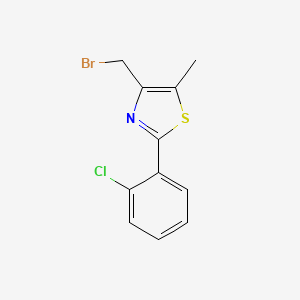![molecular formula C20H26N2O4S2 B1405244 3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034156-83-5](/img/structure/B1405244.png)
3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Overview
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one , which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzo[d]thiazol-2(3H)-one core, with additional functional groups attached .Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
- The compound has shown potential in photodynamic therapy for cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are essential for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
DNA Binding and Anticancer Activity
- Copper(II)-sulfonamide complexes of this compound have been shown to effectively bind to DNA and display anticancer properties in human tumor cells, providing insights into their potential use in cancer therapy (González-Álvarez et al., 2013).
Anthelmintic and Anti-inflammatory Applications
- Certain derivatives of this compound have demonstrated significant anthelmintic and anti-inflammatory activities, suggesting their potential use in these medical applications (Shetty, Khazi, & Ahn, 2010).
Anticancer Studies
- Variations of this compound have been synthesized and shown to have promising anticancer activities on lung cancer cell lines, indicating its potential in cancer research (Kumar et al., 2018).
Antimicrobial Activity
- Derivatives of the compound have shown significant antibacterial activity against both Gram-negative and Gram-positive bacteria, suggesting its potential in antimicrobial treatments (Hussein & Azeez, 2013).
Corrosion Inhibition
- The compound has been investigated for its inhibitory action on the corrosion of metals in acidic mediums, showing excellent properties for corrosion inhibition, which could be useful in industrial applications (Ehsani, Moshrefi, & Ahmadi, 2015).
Mechanism of Action
Target of Action
The primary targets of the compound “3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” are currently unknown. This compound is a derivative of the thiazole group , which has been found to have diverse biological activities . Thiazole derivatives have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets .
Biochemical Pathways
Given the broad range of activities associated with thiazole derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to inflammation, pain perception, microbial growth, and cell proliferation .
Result of Action
Based on the known activities of thiazole derivatives , potential effects could include reduced inflammation, alleviation of pain, inhibition of microbial growth, and cytotoxic effects on tumor cells .
properties
IUPAC Name |
3-(2-ethoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS.C7H8O3S/c1-4-16-6-5-15-11-8-9(2)7-10(3)12(11)17-13(15)14;1-6-2-4-7(5-3-6)11(8,9)10/h7-8,14H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONBBDNEAKXYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC(=CC(=C2SC1=N)C)C.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1405170.png)
![4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405171.png)

![4-[(3-Phenylphenoxy)methyl]benzoic acid](/img/structure/B1405176.png)



